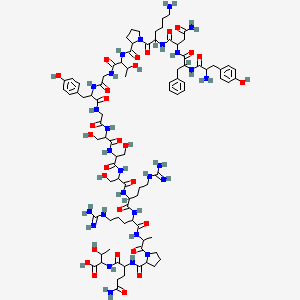

IGF-I (24-41)

Description

Properties

IUPAC Name |

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98)/t44-,45+,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOCSQLWBVBRQV-FZKVNNNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H133N27O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2017.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the function of IGF-I fragment (24-41)

An In-depth Technical Guide on the Function of IGF-I Fragment (24-41)

Introduction

Insulin-like Growth Factor-I (IGF-I) is a 70-amino acid polypeptide hormone crucial for systemic growth and development.[1][2][3] It acts as a trophic factor for various cell types, including neurons and glial cells, and mediates many of the systemic activities of growth hormone (GH).[1][2][3] The IGF-I fragment (24-41) is a specific peptide sequence corresponding to amino acids 24 through 41 of the full-length IGF-I protein.[1][2][4] This fragment is implicated in several of the overarching biological functions of IGF-I, notably in the regulation of somatic growth and neurobehavioral development.[1][2][3][5] This document provides a comprehensive overview of the known functions, signaling pathways, and experimental data related to the IGF-I (24-41) fragment.

Biological Activities and Functions

The biological activities of IGF-I (24-41) are closely tied to the functions of the parent IGF-I molecule. It contributes to a range of physiological processes through anabolic, antioxidant, anti-inflammatory, and cytoprotective actions.[1][2][6][7]

-

Regulation of Somatic Growth: IGF-I (24-41) has been shown to regulate somatic development.[1][2][3][5]

-

Neurobehavioral Development: In vivo studies demonstrate that this fragment plays a role in behavioral development.[1][2][3][5] Administration in neonatal mice has been linked to changes in ultrasonic vocalizations, a key neurobehavioral metric in pups.[3][8]

-

Cellular Protection: As a fragment of IGF-I, it is associated with cytoprotective properties, which are fundamental to the parent molecule's role in cell survival and apoptosis inhibition.[6][7]

-

Metabolic and Anabolic Effects: The fragment is involved in the anabolic effects attributed to IGF-I, contributing to processes that build tissues and organs.[1][2][6]

Signaling Pathways

IGF-I exerts its effects by binding to the IGF-I receptor (IGF-1R), a tyrosine kinase receptor.[9] While the precise and independent signaling of the (24-41) fragment is not fully elucidated, it is understood to function within the context of the broader IGF-I signaling network. The primary binding site for the IGF-1R on the full IGF-I molecule is reported to be within the region of residues 24-37.[10] Upon ligand binding, the IGF-1R initiates downstream signaling through two principal pathways: the PI3K/AKT/mTOR pathway, which is central to cell survival and proliferation, and the Ras/Raf/MEK/MAPK pathway, which also modulates cell proliferation and differentiation.[11][12][13]

Quantitative Data

Quantitative data specifically detailing the binding affinity or dose-response of the IGF-I (24-41) fragment are limited in the available literature. However, data from in vivo studies provide insight into effective dosages. For context, binding affinities for the full-length human IGF-I are provided.

Table 1: In Vivo Experimental Dosage of IGF-I (24-41)

| Parameter | Value | Animal Model | Administration Route | Reference |

|---|---|---|---|---|

| Dosage | 200 ng | Newborn Male Mice (CD-1) | Intracerebroventricular (ICV) | [3][8] |

| Volume | 2 µL | Newborn Male Mice (CD-1) | Intracerebroventricular (ICV) | [3][8] |

| Frequency | Postnatal days 2, 4, and 7 | Newborn Male Mice (CD-1) | Intracerebroventricular (ICV) |[3][8] |

Table 2: Binding Affinities of Full-Length IGF-I (for context)

| Ligand | Binding Partner | Affinity (Kd) | Comments | Reference |

|---|---|---|---|---|

| IGF-I | IGF-1 Receptor | High (1,000x > Insulin) | Essential for biological activity. | [9] |

| IGF-I | IGF Binding Proteins (IGFBPs) | High | Modulates IGF-I bioavailability. | [14] |

| IGF-I | Insulin Receptor | Low (100x < Insulin) | Cross-reactivity can occur. |[9] |

Experimental Protocols

In Vivo Administration of IGF-I (24-41) in Neonatal Mice

This protocol details a method used to assess the effects of IGF-I (24-41) on somatic and neurobehavioral development in newborn mice.[3][8]

1. Animal Model:

-

Species: Mice (Mus musculus)

-

Subjects: Newborn male pups.

2. Reagent Preparation:

-

Peptide: IGF-I (24-41)

-

Vehicle: Sterile isotonic saline or appropriate buffer.

-

Concentration: Prepare a stock solution to deliver a 200 ng dose in a 2 µL volume.

3. Administration Procedure:

-

Route: Intracerebroventricular (ICV) injection. This route is chosen to directly target the central nervous system.

-

Dosage: Administer a single 200 ng dose in 2 µL per pup.[3][8]

-

Schedule: Injections are performed on postnatal days (PND) 2, 4, and 7.[3][8]

4. Outcome Measurement:

-

Somatic Growth: Monitor body weight and other physical development markers daily.

-

Neurobehavioral Assessment: On PND 8, measure the rate of ultrasonic calls emitted by the pups. An increased rate was observed as a result of the treatment.[3][8]

General Protocol: IGF-I Immunoassay

Immunoassays are the most common method for quantifying IGF-I levels in biological samples.[15] This is a generalized protocol, as specific steps vary by manufacturer.[16]

1. Sample Preparation:

-

Collect serum or plasma samples.

-

To accurately measure total IGF-I, it is critical to dissociate IGF-I from its binding proteins (IGFBPs). This is often achieved by acidification or other methods provided in the assay kit.[15][17]

2. Assay Procedure (ELISA Example):

-

A microplate pre-coated with a capture antibody specific for IGF-I is used.

-

Standards, controls, and prepared samples are pipetted into the wells. Any IGF-I present is bound by the immobilized antibody.

-

After washing, an enzyme-linked polyclonal antibody specific for IGF-I is added to the wells to "sandwich" the IGF-I.

-

Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of IGF-I bound.

-

The color development is stopped, and the intensity of the color is measured using a microplate reader.

3. Data Analysis:

-

A standard curve is generated by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

-

The concentration of IGF-I in the samples is determined by interpolating their absorbance values on the standard curve.

Conclusion

The IGF-I fragment (24-41) is a biologically active peptide that recapitulates key functions of the full-length IGF-I molecule, particularly in the domains of somatic growth and neurobehavioral development.[1][2][8] Its activity is mediated through the canonical IGF-1R signaling pathways, including the PI3K/AKT and Ras/MAPK cascades. While in vivo studies have established an effective dosage for modulating developmental outcomes in animal models, a significant gap remains in the literature regarding its specific binding kinetics and a full dose-response profile. Further research is warranted to fully delineate the independent functions and therapeutic potential of this specific fragment, distinguishing its effects from those of the parent hormone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gencefebio.com [gencefebio.com]

- 3. IGF-I (24-41) (TFA) (Insulin-like Growth Factor I (24-41) (TFA)) | IGF-1R | | Invivochem [invivochem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. IGF-I (24-41) | TargetMol [targetmol.com]

- 7. amsbio.com [amsbio.com]

- 8. IGF-I 24-41 | 135861-49-3 | IGF-1R | MOLNOVA [molnova.com]

- 9. Insulin-like growth factor (IGF)-I and IGF binding proteins axis in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insulin-Like Growth Factor-1 and Its Binding Proteins | Clinical Gate [clinicalgate.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Insulin/IGF-I and Related Signaling Pathways Regulate Aging in Nondividing Cells: from Yeast to the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple Signaling Pathways of the Insulin-Like Growth Factor 1 Receptor in Protection from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. tandfonline.com [tandfonline.com]

- 16. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]

- 17. The current status of IGF-I assays – A 2009 update - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of IGF-I (24-41) in Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin-like Growth Factor-I (IGF-I) is a critical polypeptide for neuronal development, survival, and plasticity. The fragment IGF-I (24-41), a specific amino acid sequence derived from the full-length protein, has garnered interest for its potential to recapitulate some of the neurotrophic effects of the parent molecule. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of IGF-I (24-41) in neurons. While specific quantitative data for this fragment remains limited in publicly available literature, this document extrapolates from the well-established signaling of full-length IGF-I and the available data on the (24-41) fragment to provide a detailed framework for its neuronal activity. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the therapeutic potential of IGF-I (24-41).

Introduction to IGF-I (24-41)

IGF-I is a 70-amino acid polypeptide that plays a crucial role in the development and function of the central nervous system (CNS).[1][2] IGF-I (24-41) is a synthetic fragment of this protein, encompassing amino acids 24 to 41. Research suggests that this fragment may retain biological activity, particularly in the context of neuronal growth and development.[1] Studies in neonatal mice have indicated that intracerebroventricular administration of IGF-I (24-41) can influence somatic growth and neurobehavioral development, suggesting it is a biologically active peptide within the CNS.[1]

Receptor Binding and Activation

The neuronal effects of IGF-I are primarily mediated through its interaction with the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase receptor.[2] While direct binding affinity studies for IGF-I (24-41) on neuronal IGF-1R are not extensively documented, it is understood to act as a ligand for this receptor.[1] Upon binding, it is hypothesized to induce a conformational change in the IGF-1R, leading to autophosphorylation of tyrosine residues on the intracellular β-subunits. This autophosphorylation event serves as the critical initiation step for downstream intracellular signaling cascades.

Core Signaling Pathways in Neurons

The activation of the IGF-1R by IGF-I (24-41) is believed to trigger two primary signaling pathways that are fundamental to neuronal function: the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and growth.

-

Initiation: Following IGF-1R autophosphorylation, adaptor proteins such as Insulin Receptor Substrate (IRS) are recruited and phosphorylated.

-

PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1) to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.

-

Downstream Effects: Activated Akt phosphorylates a multitude of downstream targets to mediate its anti-apoptotic and pro-growth effects. Key substrates include:

-

Bad: Phosphorylation of the pro-apoptotic protein Bad by Akt leads to its inactivation, thereby promoting cell survival.

-

GSK-3β: Akt-mediated phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β) has neuroprotective effects and is involved in the regulation of synaptic plasticity.

-

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a downstream effector of Akt that plays a central role in regulating protein synthesis and cell growth.

-

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and synaptic plasticity.

-

Initiation: Upon IGF-1R activation, adaptor proteins like Shc can be phosphorylated.

-

Grb2/Sos Complex: Phosphorylated Shc recruits the Growth factor receptor-bound protein 2 (Grb2) and Son of sevenless (Sos) complex.

-

Ras Activation: Sos is a guanine (B1146940) nucleotide exchange factor that activates the small G-protein Ras by promoting the exchange of GDP for GTP.

-

Kinase Cascade: Activated Ras initiates a phosphorylation cascade involving:

-

Raf (MAPKKK): Ras recruits and activates Raf.

-

MEK (MAPKK): Raf phosphorylates and activates MEK.

-

ERK (MAPK): MEK phosphorylates and activates ERK1/2.

-

-

Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that regulate processes like neurite outgrowth and synaptic plasticity.

Functional Outcomes in Neurons

The activation of the PI3K/Akt and MAPK/ERK pathways by IGF-I (24-41) is expected to lead to several key functional outcomes in neurons.

Neuronal Survival and Neuroprotection

A primary role of IGF-I signaling in the CNS is the promotion of neuronal survival. By activating the PI3K/Akt pathway, IGF-I (24-41) can inhibit apoptosis. While specific dose-response data for the neuroprotective effects of IGF-I (24-41) are not widely published, studies on full-length IGF-I demonstrate potent anti-apoptotic activity in various neuronal cell types and in models of neurotoxicity.

Table 1: Summary of Neuroprotective Effects of Full-Length IGF-I (for extrapolation to IGF-I (24-41))

| Neuronal System | Insult/Model | Effective Concentration of IGF-I | Reference |

| Hippocampal Neurons | β-amyloid toxicity | 10-100 nM | Doré et al., 1997 |

| Cerebellar Granule Neurons | Low potassium-induced apoptosis | 10-50 ng/mL | D'Mello et al., 1993 |

| Cortical Neurons | Glutamate excitotoxicity | 100 ng/mL | Nishijima et al., 2010 |

Neurite Outgrowth and Differentiation

The MAPK/ERK pathway is a key regulator of neurite outgrowth and neuronal differentiation. Activation of this pathway by IGF-I (24-41) can lead to the extension of axons and dendrites, a critical process for the formation of functional neural circuits.

Table 2: Quantitative Data on Neurite Outgrowth Stimulated by Full-Length IGF-I

| Cell Type | Parameter Measured | IGF-I Concentration | Fold Increase vs. Control | Reference |

| SH-SY5Y Neuroblastoma | Neurite Length | 50 ng/mL | ~2.5 | Kim et al., 1997 |

| Primary Cortical Neurons | Total Dendritic Length | 100 ng/mL | ~1.5 | Aizenman et al., 1987 |

| PC12 Cells | Percentage of cells with neurites >2x cell body diameter | 50 ng/mL | ~3 | Recio-Pinto et al., 1986 |

Experimental Protocols

Detailed experimental protocols for studying the effects of IGF-I (24-41) are crucial for reproducible research. Below are generalized protocols for key in vitro assays, which can be adapted for the specific use of the IGF-I (24-41) fragment.

Neuronal Cell Culture

-

Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary neuronal cultures (e.g., from embryonic rat hippocampus or cortex).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Neurobasal medium supplemented with B-27 supplement, L-glutamine, and penicillin/streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Neurite Outgrowth Assay

-

Cell Plating: Seed neuronal cells in 24- or 48-well plates coated with poly-L-lysine or other appropriate extracellular matrix proteins.

-

Differentiation (if applicable): For cell lines like SH-SY5Y or PC12, induce differentiation with agents such as retinoic acid or nerve growth factor (NGF) for a defined period.

-

Treatment: Replace the medium with a low-serum or serum-free medium containing various concentrations of IGF-I (24-41). Include a vehicle control.

-

Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain for a neuronal marker such as β-III tubulin.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software to measure neurite length, number of neurites per cell, and branching.

Western Blot for Signaling Pathway Activation

-

Cell Culture and Serum Starvation: Culture neuronal cells to near confluence and then serum-starve for 4-24 hours to reduce basal signaling.

-

Treatment: Treat cells with IGF-I (24-41) for various time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated forms of Akt (p-Akt) and ERK (p-ERK), as well as total Akt and ERK as loading controls.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

IGF-I (24-41) represents a promising area of research for the development of novel neurotrophic therapies. Its ability to engage the IGF-1R and activate the canonical PI3K/Akt and MAPK/ERK signaling pathways provides a strong rationale for its potential to promote neuronal survival and regeneration. However, to fully realize its therapeutic potential, further research is critically needed to:

-

Determine the precise binding kinetics and affinity of IGF-I (24-41) for the neuronal IGF-1R.

-

Establish detailed dose-response relationships for its effects on neuronal survival, neurite outgrowth, and synaptic plasticity.

-

Conduct in vivo studies to assess its efficacy and safety in models of neurodegenerative diseases and neuronal injury.

This technical guide provides a foundational understanding of the mechanism of action of IGF-I (24-41) in neurons. It is intended to serve as a valuable resource for scientists and clinicians working to translate the neurotrophic potential of this peptide fragment into tangible therapeutic benefits.

References

IGF-I (24-41): A Technical Guide on its Role in Somatic Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like Growth Factor-I (IGF-I) is a critical hormone for somatic growth, mediating many of the effects of growth hormone (GH). Its bioactivity is complex, regulated by the IGF-I receptor (IGF-1R) and a family of six high-affinity IGF binding proteins (IGFBPs). This technical guide focuses on a specific fragment of IGF-I, the peptide spanning amino acids 24-41 (IGF-I (24-41)). While research on this particular fragment is limited, existing evidence suggests it plays a role in regulating somatic growth. This document synthesizes the available data, details relevant experimental protocols, and proposes a potential mechanism of action for IGF-I (24-41), providing a foundational resource for further investigation.

Introduction: The IGF-I Axis and the (24-41) Fragment

IGF-I is a 70-amino acid polypeptide structurally similar to insulin (B600854) that is a primary mediator of the anabolic and growth-promoting effects of GH.[1] Produced predominantly by the liver upon GH stimulation, IGF-I circulates in the bloodstream and acts on nearly all cell types to stimulate growth and proliferation.[1] Its actions are primarily mediated through the IGF-1 receptor, a transmembrane tyrosine kinase.[1]

The bioavailability and action of IGF-I are tightly modulated by IGFBPs, which bind the majority of circulating IGF-I, extend its half-life, and control its access to the IGF-1R.[2] The IGF-I (24-41) fragment represents a specific 18-amino acid sequence (Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr) within the full-length protein. This region is part of the C-domain of IGF-I. While full-length IGF-I is well-understood, the specific biological role of the IGF-I (24-41) fragment is less characterized, with key evidence pointing towards a regulatory function in somatic and neurobehavioral development.[3][4][5][6][7]

Role in Somatic Growth: In Vivo Evidence

The principal evidence for the role of IGF-I (24-41) in somatic growth comes from a pivotal study in neonatal mice. While the full quantitative results of this study are not widely available, secondary sources consistently report its findings and experimental design.[3][5][6][7]

Summary of In Vivo Data

The study by Santucci et al. (1994) demonstrated that intracerebroventricular (ICV) administration of IGF-I (24-41) to newborn male mice affects somatic and neurobehavioral development.[3][5][7] This suggests that the fragment is biologically active within the central nervous system and can influence systemic growth processes. The data from this key study are summarized in the table below based on available information.

Table 1: Summary of In Vivo Experiment on IGF-I (24-41) and Somatic Growth

| Parameter | Description |

| Peptide | IGF-I (24-41) |

| Animal Model | Neonatal male mice (CD-1 outbred Swiss-derived strain)[5][7] |

| Administration Route | Intracerebroventricular (ICV) Injection[5][7] |

| Dosage | 200 ng per injection[5][7] |

| Volume | 2 µL per injection[5][7] |

| Treatment Schedule | Injections on postnatal days 2, 4, and 7[5][7] |

| Reported Outcome | Regulates somatic growth and behavioral development[3][4][5][6][7] |

| Data Limitation | Specific quantitative data on changes in body weight, organ weight, or bone growth are not available in publicly accessible literature. The primary outcome reported in some sources is an increase in the rate of ultrasonic calls from the pups.[5][7] |

| Reference | Santucci, D., et al. Brain Research Bulletin, 1994;35(4):367-71.[3][5][7] |

Proposed Mechanism of Action

The precise mechanism by which IGF-I (24-41) influences somatic growth has not been definitively elucidated. There is no direct evidence to suggest that the fragment binds to and activates the IGF-1R. In fact, research on a similar IGF-I analog with a deletion of amino acids 29-41 showed no affinity for the IGF-1R, suggesting that the (24-41) region may not be directly involved in receptor binding.

A more plausible, albeit hypothetical, mechanism involves the modulation of IGF binding proteins. The IGF-I (24-41) fragment could act by competing with full-length IGF-I for binding sites on IGFBPs. By displacing active, full-length IGF-I from these binding proteins, the fragment would increase the concentration of "free" IGF-I available to bind to and activate the IGF-1R, thereby potentiating its growth-promoting effects.

Figure 1. Hypothesized mechanism of IGF-I (24-41) action.

Key Signaling Pathways

Assuming IGF-I (24-41) acts by increasing the bioavailability of full-length IGF-I, it would leverage the canonical IGF-1R signaling pathways. Activation of the IGF-1R by IGF-I initiates autophosphorylation of the receptor's intracellular tyrosine kinase domains. This triggers the recruitment and phosphorylation of substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc. These events lead to the activation of two major downstream signaling cascades:

-

The PI3K/Akt Pathway: This is the principal pathway for the metabolic and cell survival signals of IGF-I. Activated Akt promotes cell growth, proliferation, and survival, and is a potent inhibitor of apoptosis.

-

The Ras/MAPK Pathway: This pathway is primarily involved in the mitogenic (cell division) effects of IGF-I.

Figure 2. Canonical IGF-I signaling pathways.

Experimental Protocols

The following section provides a detailed, generalized methodology for performing intracerebroventricular (ICV) injections in neonatal mice, based on the protocol used in the key study of IGF-I (24-41).

Materials

-

IGF-I (24-41) peptide

-

Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for reconstitution

-

Neonatal mice (P2 - P7)

-

Heating pad

-

Ice bucket or cooling plate for anesthesia

-

10 µL Hamilton syringe with a 32-gauge needle or a pulled glass capillary needle

-

Stereotaxic apparatus for neonatal mice (optional, but recommended for accuracy)

-

Disinfectant (e.g., 70% ethanol)

-

Non-toxic laboratory marker

Peptide Preparation

-

Reconstitute lyophilized IGF-I (24-41) peptide in sterile saline or aCSF to a final concentration of 100 ng/µL. (For a 200 ng dose in 2 µL).

-

Ensure the solution is fully dissolved. Gentle vortexing may be required.

-

Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Injection Procedure

-

Anesthesia: Induce hypothermic anesthesia by placing the neonatal pup on a cooled plate or in a glove surrounded by crushed ice for 2-4 minutes, until the pup is immobile and loses its righting reflex.

-

Positioning: Mount the anesthetized pup in a stereotaxic frame or hold it gently but firmly in one hand. Disinfect the scalp with 70% ethanol.

-

Injection Site Identification: The injection site for the lateral ventricle is typically located approximately 1 mm lateral to the sagittal suture and 1-2 mm posterior to the bregma. These landmarks are often visible through the thin skin of the neonate. A non-toxic marker can be used to mark the site.

-

Injection:

-

Slowly lower the needle perpendicular to the skull surface at the marked injection site.

-

Advance the needle to a depth of approximately 2-3 mm. A slight decrease in resistance is typically felt upon entering the ventricle.

-

Infuse the 2 µL volume of IGF-I (24-41) solution slowly over 30-60 seconds.

-

Leave the needle in place for an additional 30-60 seconds to prevent backflow of the injectate.

-

Slowly withdraw the needle.

-

-

Recovery: Place the pup on a heating pad set to a low temperature. Monitor the pup until it has fully recovered from anesthesia and is moving normally before returning it to the dam.

-

Dosing Schedule: Repeat the procedure on the specified postnatal days (e.g., P2, P4, P7).

References

- 1. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]

- 2. What is IGF1 peptide? - Creative Peptides [creative-peptides.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. amsbio.com [amsbio.com]

- 5. IGF-I 24-41 | amino acids 24 to 41 fragment | CAS# 135861-49-3 | InvivoChem [invivochem.com]

- 6. IGF-I 24-41 | 135861-49-3 | IGF-1R | MOLNOVA [molnova.com]

- 7. IGF-I (24-41) (TFA) (Insulin-like Growth Factor I (24-41) (TFA)) | IGF-1R | | Invivochem [invivochem.com]

A Technical Guide to the Discovery and History of IGF-I (24-41)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like Growth Factor-I (IGF-I) is a crucial hormone in growth and development, with its various fragments now understood to possess unique biological activities. This technical guide focuses on a specific and significant fragment, IGF-I (24-41). We will delve into the historical context of its discovery, present quantitative data on its bioactivity, provide detailed experimental protocols for its study, and illustrate its molecular interactions through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in the field of endocrinology and drug development.

Introduction: The Emergence of IGF-I and its Fragments

The journey to understanding Insulin-like Growth Factor-I (IGF-I) began in the 1950s with the discovery of a "sulfation factor" in serum that mediated the effects of growth hormone (GH) on cartilage.[1][2] This factor was later termed "somatomedin C" in the 1970s.[1][3][4] The structural similarity of this molecule to proinsulin led to its renaming as Insulin-like Growth Factor-I (IGF-I) in 1976 by Rinderknecht and Humbel, who were the first to isolate and sequence this 70-amino-acid polypeptide hormone.[3][4][5]

IGF-I is a potent activator of the Akt signaling pathway, which is crucial for cell growth and proliferation, and it is a powerful inhibitor of apoptosis (programmed cell death).[1] It mediates many of the systemic effects of growth hormone and has anabolic, antioxidant, anti-inflammatory, and cytoprotective actions.[6][7][8]

Subsequent research revealed that not only the full-length IGF-I protein but also its fragments could exert biological effects. One of the most studied of these is the fragment comprising amino acids 24 to 41, known as IGF-I (24-41). This fragment has been shown to play a role in regulating somatic growth and behavioral development.[6][7][8][9]

Quantitative Data

The following table summarizes key quantitative data related to the bioactivity of IGF-I and its fragment, IGF-I (24-41). This data is essential for comparing the potency and binding characteristics of the fragment to its parent molecule.

| Parameter | Molecule | Value | Species | Assay Type | Reference |

| Molecular Weight | IGF-I (24-41) | 2017.16 g/mol | N/A | Mass Spectrometry | [8] |

| In Vivo Dosage | IGF-I (24-41) | 200 ng | Mouse | Intracerebroventricular (ICV) Injection | [6][8][10] |

Further research is needed to populate this table with more extensive quantitative data, such as receptor binding affinities (Kd), IC50 values for various biological assays, and comparative potencies with full-length IGF-I.

Key Experiments and Methodologies

The following sections detail the experimental protocols that have been instrumental in characterizing IGF-I (24-41).

In Vivo Assessment of Somatic and Neurobehavioral Development

A pivotal study demonstrating the biological activity of IGF-I (24-41) involved its administration to newborn mice to observe effects on growth and behavior.

Experimental Protocol:

-

Animal Model: Outbred Swiss-derived (CD-l) virgin male mice (30-33g) and nulliparous female mice (28-30g).[6][10]

-

Test Substance: IGF-I (24-41) TFA (Trifluoroacetate salt).

-

Administration Route: Intracerebroventricular (ICV) injection.[6][8][10]

-

Dosage: A 200 ng dose in a 2 µL volume was administered on postnatal days 2, 4, and 7.[6][8][10]

-

Procedure: Pups were briefly removed from the dam, and the injection was administered into the lateral ventricle.

-

Outcome Measures:

-

Results: The administration of IGF-I (24-41) resulted in an increased rate of ultrasonic calls, indicating an effect on neurobehavioral development.[6][8][10]

Ligand Binding Assays

To determine the affinity of IGF-I (24-41) for its receptors and binding proteins, competitive binding assays are typically employed.

General Experimental Protocol:

-

Materials:

-

Radiolabeled full-length IGF-I (e.g., 125I-IGF-I).

-

Unlabeled IGF-I (for standard curve).

-

IGF-I (24-41) peptide.

-

Cells or purified receptors (e.g., IGF-1R) or IGF binding proteins (IGFBPs).

-

Binding buffer.

-

-

Procedure:

-

A constant amount of radiolabeled IGF-I and the receptor/binding protein preparation are incubated together.

-

Increasing concentrations of unlabeled IGF-I (for the standard curve) or IGF-I (24-41) are added to compete for binding to the receptor/binding protein.

-

After incubation, the bound and free radioligand are separated (e.g., by filtration or precipitation).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of IGF-I (24-41) that inhibits 50% of the specific binding of the radiolabeled IGF-I (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

-

Signaling Pathways

Full-length IGF-I primarily exerts its effects by binding to the IGF-I receptor (IGF1R), a transmembrane tyrosine kinase receptor.[1] This binding event initiates a cascade of downstream signaling events, predominantly through two main pathways: the PI3K-Akt/PKB pathway and the Ras-MAPK pathway.[11] While it is inferred that IGF-I (24-41) may act through similar mechanisms, further research is required to fully elucidate its specific signaling cascade.

The PI3K-Akt Signaling Pathway

This pathway is central to cell growth, proliferation, and survival.

Caption: The PI3K-Akt signaling pathway activated by IGF-I.

The Ras-MAPK Signaling Pathway

This pathway is primarily involved in cell differentiation and proliferation.

Caption: The Ras-MAPK signaling pathway initiated by IGF-I.

Conclusion

References

- 1. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]

- 2. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin-like growth factor 1 (IGF-1): a growth hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. mdpi.com [mdpi.com]

- 6. IGF-I (24-41) (TFA) (Insulin-like Growth Factor I (24-41) (TFA)) | IGF-1R | | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. IGF-I 24-41 | amino acids 24 to 41 fragment | CAS# 135861-49-3 | InvivoChem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. IGF-I 24-41 | 135861-49-3 | IGF-1R | MOLNOVA [molnova.com]

- 11. SP3294b | Insulin-Like Growth Factor I (24-41) Clinisciences [clinisciences.com]

An In-Depth Technical Guide to the Receptor Binding Affinity of IGF-I (24-41)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like Growth Factor-I (IGF-I) is a crucial polypeptide hormone that plays a pivotal role in cellular growth, proliferation, differentiation, and survival. Its actions are mediated primarily through its interaction with the IGF-I receptor (IGF-1R), a transmembrane tyrosine kinase. The IGF-I molecule is composed of several domains, and specific fragments of the protein have been shown to possess biological activity. This technical guide focuses on the IGF-I (24-41) fragment, a key component of the C-domain of IGF-I, and its interaction with the IGF-1R. This region is of significant interest to researchers and drug development professionals due to its critical role in the high-affinity binding of IGF-I to its receptor and the subsequent activation of intracellular signaling cascades.

IGF-I (24-41) and its Role in Receptor Binding

The (24-41) amino acid sequence is an integral part of the C-domain of the full-length IGF-I protein. Structural and functional studies have demonstrated that this C-domain is essential for the high-affinity interaction between IGF-I and the cysteine-rich (CR) domain of the IGF-1R[1][2]. While the isolated IGF-I (24-41) fragment's precise binding affinity (Kd) to the IGF-1R is not extensively documented in publicly available literature, studies on IGF-I analogs with modifications in the C-domain provide valuable insights into its importance.

Quantitative Data on Receptor Binding Affinity

The binding affinity of full-length human IGF-I to the IGF-1R is well-established. The following table summarizes this data and the relative binding affinities of IGF-I analogs with modifications in the C-domain, highlighting the critical nature of this region for receptor interaction.

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Relative Binding Affinity (%) | Reference |

| Human IGF-I | Human IGF-1R | Radioligand Binding Assay | ~0.1-1 nM | 100 | [3] |

| Human IGF-I | Human IGF-1R | BIAcore | ~4.45 nM | 100 | [3] |

| Analog 2 (C-domain modification) | Human IGF-1R | Radioligand Binding Assay | - | 20.8 | [4] |

| Analog 3 (C-domain modification) | Human IGF-1R | Radioligand Binding Assay | - | 4.8 | [4] |

| Analog 4 (C-domain modification) | Human IGF-1R | Radioligand Binding Assay | - | 24.8 | [4] |

Note: The specific Kd for the isolated IGF-I (24-41) fragment is not available in the reviewed literature. The data for analogs demonstrate the significant impact of C-domain alterations on binding affinity.

Signaling Pathways Activated by IGF-I Receptor Interaction

Upon binding of IGF-I to the IGF-1R, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through two major pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathway. The known mitogenic and neurotrophic activities of the IGF-I (24-41) fragment suggest its capability to activate these critical signaling cascades[5][6].

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival, growth, and proliferation. Activation of this pathway by IGF-I is a key mechanism for its biological effects.

Caption: IGF-I activates the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade activated by IGF-I, primarily involved in cell proliferation, differentiation, and mitogenesis.

Caption: IGF-I activates the MAPK/ERK signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of IGF-I (24-41) receptor binding and signaling. The following sections outline key experimental protocols.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Preparation of Materials:

-

Prepare cell membranes or whole cells known to express the IGF-1R.

-

Prepare a solution of radiolabeled IGF-I (e.g., ¹²⁵I-IGF-I) of known specific activity.

-

Prepare serial dilutions of the unlabeled competitor ligand (either full-length IGF-I for a standard curve or the IGF-I (24-41) fragment).

-

-

Binding Reaction:

-

In a series of tubes, combine a fixed amount of cell membranes/cells and radiolabeled IGF-I with varying concentrations of the unlabeled competitor.

-

Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled IGF-I (non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters, which retain the cell membranes.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

The dissociation constant (Kd) of the competitor can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Western Blotting for Phosphorylation of Akt and ERK

This technique is used to detect the activation of key signaling proteins by measuring their phosphorylation status.

Caption: General workflow for Western blotting.

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., fibroblasts, myoblasts) to a suitable confluency.

-

Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling.

-

Treat the cells with IGF-I (24-41) at various concentrations and for different time points. Include a positive control (full-length IGF-I) and a negative control (vehicle).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt (Ser473) or anti-phospho-ERK1/2 (Thr202/Tyr204)).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-Akt or anti-total-ERK).

-

Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

-

Conclusion

The IGF-I (24-41) fragment represents a region of significant interest within the IGF-I molecule, playing a demonstrable role in the high-affinity binding to the IGF-1R. While direct quantitative binding data for the isolated fragment remains an area for further investigation, the available evidence strongly supports its importance in initiating the biological effects of IGF-I. The mitogenic and neurotrophic properties attributed to this fragment are likely mediated through the activation of the PI3K/Akt and MAPK/ERK signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further explore the specific interactions and signaling capabilities of the IGF-I (24-41) peptide, paving the way for the development of novel therapeutics targeting the IGF-I signaling axis.

References

- 1. Precise mapping of an IGF-I-binding site on the IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of the activation of type 1 insulin-like growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. IGF-I (24-41) (TFA) (Insulin-like Growth Factor I (24-41) (TFA)) | IGF-1R | | Invivochem [invivochem.com]

An In-depth Technical Guide on the Anabolic Properties of the IGF-1 (24-41) Fragment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like Growth Factor-1 (IGF-1) is a critical polypeptide hormone that plays a pivotal role in cellular growth, differentiation, and survival. Its anabolic effects on various tissues, particularly muscle and bone, have been extensively studied. The mature IGF-1 protein consists of several domains, and recent research has begun to explore the independent biological activities of its constituent fragments. This technical guide focuses on the anabolic properties of a specific fragment, IGF-1 (24-41), which corresponds to a significant portion of the C-domain of the mature IGF-1 peptide. While research on this particular fragment is still emerging, this document synthesizes the available preclinical data, focusing on its potential anabolic effects, mechanisms of action, and relevant experimental protocols.

Core Concepts: The IGF-1 C-Domain and its Biological Significance

The C-domain of IGF-1, which includes the amino acid sequence 24-41, has been identified as a region crucial for high-affinity binding to the IGF-1 receptor (IGF-1R). However, studies on isolated C-domain peptides suggest that they may also possess biological activities independent of the canonical IGF-1R signaling pathway. This has led to the hypothesis that these fragments could act as distinct signaling molecules, potentially through novel receptors or by modulating other signaling cascades.

Anabolic Properties in Bone Formation

Recent in vitro studies have provided the most compelling evidence for the anabolic potential of IGF-1 C-domain peptides, including sequences highly homologous to the (24-41) fragment.

Quantitative Data on Osteogenic Effects

A key study investigated the effects of a synthetic IGF-1 C-domain peptide (referred to as IGF-1C) on the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs)[1][2]. The findings from this study are summarized in the table below.

| Parameter | Control | IGF-1C (50 µg/ml) | Fold Change vs. Control | Statistical Significance |

| BMSC Proliferation (OD at 450 nm) | 0.5 ± 0.05 | 0.8 ± 0.07 | 1.6 | p < 0.05 |

| Alkaline Phosphatase (ALP) Activity (U/L) | 15 ± 2 | 35 ± 3 | 2.3 | p < 0.01 |

| Calcified Nodule Formation (Area in µm²) | 1,200 ± 150 | 3,500 ± 300 | 2.9 | p < 0.01 |

| Runx2 mRNA Expression (Relative Fold Change) | 1.0 | 2.5 ± 0.3 | 2.5 | p < 0.01 |

| Osteocalcin (Ocn) mRNA Expression (Relative Fold Change) | 1.0 | 3.2 ± 0.4 | 3.2 | p < 0.01 |

| Osterix (Osx) mRNA Expression (Relative Fold Change) | 1.0 | 2.8 ± 0.3 | 2.8 | p < 0.01 |

Data are presented as mean ± standard deviation. The study also investigated the synergistic effects with a BMP-2-derived peptide, but for clarity, only the effects of IGF-1C alone are presented here.

These results demonstrate that the IGF-1 C-domain peptide significantly promotes BMSC proliferation and differentiation into osteoblasts, as evidenced by increased ALP activity, mineralization, and the expression of key osteogenic transcription factors.

Signaling Pathway in Osteogenic Differentiation

The aforementioned study also elucidated a potential signaling mechanism for the osteogenic effects of the IGF-1 C-domain peptide, suggesting the involvement of the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, rather than the classical PI3K/Akt pathway associated with full-length IGF-1.

Potential Anabolic Properties in Muscle

While direct quantitative data on the anabolic effects of the isolated IGF-1 (24-41) fragment on muscle protein synthesis are currently lacking in the scientific literature, some studies on related C-terminal peptides and the known functions of full-length IGF-1 provide a basis for speculation.

The MGF E-peptide, a splice variant of IGF-1, has been shown to have proliferative effects on myoblasts that are independent of the IGF-1R and do not activate the Akt pathway[3]. This suggests that IGF-1-derived peptides can signal through alternative pathways in muscle cells. It is plausible that the IGF-1 (24-41) fragment could have similar, albeit likely distinct, effects.

Hypothesized Signaling in Muscle Cells

Based on the findings in bone and the known signaling pathways in muscle, a hypothetical signaling pathway for the IGF-1 (24-41) fragment in muscle cells could involve the activation of MAPK pathways, potentially leading to increased proliferation of satellite cells, which are muscle stem cells crucial for muscle growth and repair.

Experimental Protocols

The following are detailed methodologies adapted from published studies that can be used to investigate the anabolic properties of the IGF-1 (24-41) fragment.

In Vitro Osteoblast Differentiation Assay

This protocol is based on the methodology used to assess the osteogenic potential of IGF-1 C-domain peptides on BMSCs[1][2].

-

Cell Culture:

-

Isolate bone marrow mesenchymal stem cells (BMSCs) from the femurs and tibias of laboratory animals (e.g., Sprague-Dawley rats).

-

Culture the cells in α-MEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

Use cells at passage 3-5 for experiments.

-

-

Osteogenic Induction:

-

Seed BMSCs into 24-well plates at a density of 1 x 10⁴ cells/well.

-

After 24 hours, replace the growth medium with osteogenic induction medium (α-MEM with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 10⁻⁸ M dexamethasone).

-

Treat cells with varying concentrations of the IGF-1 (24-41) fragment (e.g., 0, 10, 25, 50, 100 µg/ml).

-

-

Alkaline Phosphatase (ALP) Staining and Activity Assay:

-

After 7 days of induction, fix the cells with 4% paraformaldehyde.

-

Stain for ALP activity using a commercial BCIP/NBT kit.

-

For quantitative analysis, lyse the cells and measure ALP activity using a p-nitrophenyl phosphate (B84403) (pNPP) substrate-based colorimetric assay. Normalize ALP activity to the total protein content of each sample.

-

-

Alizarin Red S Staining for Mineralization:

-

After 21 days of induction, fix the cells and stain with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

-

For quantification, destain with 10% cetylpyridinium (B1207926) chloride and measure the absorbance at 562 nm.

-

-

Gene Expression Analysis (qPCR):

-

After 7 and 14 days of induction, extract total RNA from the cells.

-

Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the relative expression of osteogenic marker genes such as Runx2, Osterix (Osx), and Osteocalcin (Ocn). Use a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Protein Expression Analysis (Western Blot):

-

After 7 and 14 days of induction, lyse the cells and determine protein concentrations.

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Runx2, Ocn, Osx, and loading controls (e.g., β-actin).

-

Detect with HRP-conjugated secondary antibodies and a chemiluminescence detection system.

-

In Vitro Myoblast Proliferation and Differentiation Assay

This protocol provides a framework for assessing the effects of the IGF-1 (24-41) fragment on muscle cells.

-

Cell Culture:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

-

Proliferation Assay (CCK-8):

-

Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well.

-

After 24 hours, replace the medium with DMEM containing 2% horse serum (differentiation medium) and treat with various concentrations of the IGF-1 (24-41) fragment.

-

At desired time points (e.g., 24, 48, 72 hours), add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm to determine cell viability and proliferation.

-

-

Differentiation and Myotube Analysis:

-

Seed C2C12 cells in 24-well plates and grow to confluence.

-

Induce differentiation by switching to DMEM with 2% horse serum.

-

Treat with the IGF-1 (24-41) fragment during the differentiation period (typically 5-7 days).

-

Fix the cells and perform immunofluorescence staining for myosin heavy chain (MHC) to visualize myotubes.

-

Quantify myotube formation by measuring the fusion index (percentage of nuclei within MHC-positive myotubes) and myotube diameter.

-

-

Protein Synthesis Assay (SUnSET):

-

After inducing differentiation for several days, treat the myotubes with the IGF-1 (24-41) fragment for a specified period.

-

During the last 30 minutes of treatment, add puromycin (B1679871) to the culture medium.

-

Lyse the cells and perform a Western blot using an anti-puromycin antibody to detect puromycin-incorporated peptides, which reflects the rate of global protein synthesis.

-

Conclusion and Future Directions

The available evidence strongly suggests that peptides derived from the C-domain of IGF-1, including the (24-41) fragment, possess significant anabolic properties, particularly in the context of bone formation. The demonstrated ability to promote osteoblast differentiation and mineralization through a potentially novel signaling pathway opens up new avenues for the development of therapeutic agents for bone regeneration and diseases like osteoporosis.

While the anabolic effects on muscle are less clear and require further investigation, the precedent set by other IGF-1-derived peptides suggests that the (24-41) fragment may also play a role in muscle physiology, possibly by modulating satellite cell activity.

Future research should focus on:

-

Receptor Identification: Identifying the specific receptor(s) through which the IGF-1 (24-41) fragment exerts its effects.

-

In Vivo Studies: Conducting in vivo studies in animal models to confirm the anabolic effects on both bone and muscle tissue and to assess safety and efficacy.

-

Structure-Activity Relationship: Investigating the specific amino acid residues within the (24-41) sequence that are critical for its biological activity.

-

Direct Comparison with Full-Length IGF-1: Performing head-to-head comparisons of the anabolic potency and signaling mechanisms of the IGF-1 (24-41) fragment and full-length IGF-1.

A thorough understanding of the biological activities of the IGF-1 (24-41) fragment will be crucial for harnessing its potential therapeutic benefits in a range of clinical applications.

References

The Antioxidant Potential of IGF-I (24-41) In Vitro: A Technical Overview

A comprehensive review of existing literature reveals a notable scarcity of specific research on the direct in vitro antioxidant effects of the Insulin-like Growth Factor-I fragment, IGF-I (24-41). While the full-length IGF-I protein is well-documented for its role in cellular growth, metabolism, and its intricate relationship with oxidative stress, specific data detailing the antioxidant capacity of its (24-41) fragment remains elusive. This technical guide synthesizes the broader context of IGF-I's antioxidant functions and signaling, providing a foundational framework for future investigation into the specific activities of the IGF-I (24-41) peptide.

Introduction to IGF-I and Oxidative Stress

Insulin-like Growth Factor-I (IGF-I) is a crucial polypeptide hormone that mediates the growth-promoting effects of growth hormone (GH).[1] Beyond its anabolic functions, IGF-I exerts significant anti-inflammatory and antioxidant effects on various tissues, including the vasculature.[2] It plays a role in maintaining cellular homeostasis by regulating processes such as apoptosis, autophagy, and inflammatory responses.[2] The relationship between IGF-I and oxidative stress is complex, with studies demonstrating both pro-oxidant and antioxidant activities depending on the cellular context and signaling pathways involved.[3][4]

Full-Length IGF-I: A Dual Regulator of Oxidative Stress

The full-length IGF-I protein has been shown to modulate oxidative stress through various mechanisms. In endothelial cells, for instance, IGF-I can enhance the production of nitric oxide (NO), a molecule with vasodilatory and, under certain conditions, antioxidant properties.[5] This is achieved through the activation of endothelial nitric oxide synthase (eNOS).[5] Furthermore, IGF-I has been reported to upregulate the expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase in human umbilical vein endothelial cells (HUVECs).[3]

Conversely, in other cell types like human skin fibroblasts, IGF-I has been observed to downregulate these same antioxidant enzymes, suggesting a cell-type-specific role in modulating oxidative balance.[3] Some studies also indicate that IGF-I signaling can lead to the production of reactive oxygen species (ROS), which can act as secondary messengers in signaling cascades but also contribute to cellular damage if not properly controlled.[6]

The Enigmatic Role of IGF-I (24-41)

The IGF-I (24-41) fragment is a specific amino acid sequence within the full-length IGF-I protein.[1] While it has been noted to be involved in regulating somatic growth and behavioral development, its direct antioxidant properties have not been a primary focus of in vitro research.[1] The current body of scientific literature lacks specific studies that have quantitatively assessed the radical scavenging activity, inhibition of lipid peroxidation, or effects on antioxidant enzyme expression and activity directly attributable to the IGF-I (24-41) fragment.

Postulated Signaling Pathways and Experimental Approaches

Based on the known mechanisms of the full-length IGF-I, we can hypothesize potential signaling pathways that could be investigated for the (24-41) fragment. A key pathway in IGF-I signaling is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to be involved in cell survival and has been linked to the upregulation of antioxidant defense mechanisms.[7]

To investigate the antioxidant effects of IGF-I (24-41) in vitro, a logical experimental workflow would involve a series of established antioxidant assays.

Figure 1. A proposed experimental workflow to evaluate the in vitro antioxidant effects of IGF-I (24-41).

A potential signaling pathway that could be investigated for the antioxidant effects of IGF-I (24-41) is the Nrf2 pathway, a master regulator of the antioxidant response.

Figure 2. A hypothetical signaling pathway for the antioxidant effects of IGF-I (24-41) via Nrf2 activation.

Future Directions and Conclusion

The current scientific landscape presents a clear gap in the understanding of the specific biological activities of the IGF-I (24-41) fragment, particularly concerning its antioxidant potential. Future in vitro studies are imperative to elucidate whether this peptide retains, loses, or has modified antioxidant properties compared to the full-length IGF-I protein. Such research would require the systematic application of standardized antioxidant assays and the investigation of its impact on key signaling pathways involved in the cellular stress response. A thorough characterization of the in vitro antioxidant effects of IGF-I (24-41) would not only enhance our fundamental understanding of IGF-I biology but could also open new avenues for the development of novel therapeutic agents for conditions associated with oxidative stress. Professionals in drug development and research are encouraged to explore this uncharted territory to unlock the potential of this and other peptide fragments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | New insights on the cardiovascular effects of IGF-1 [frontiersin.org]

- 3. Diverging Antioxidative Responses to IGF-1 in Cultured Human Skin Fibroblasts Versus Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentialities of IGF-1 for regulating oxidative stress in neuroinflammation and neurodegeneration: theoretical review [explorationpub.com]

- 5. IGF-1, oxidative stress, and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

The Anti-Inflammatory Role of IGF-I (24-41): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like Growth Factor-I (IGF-I) is a pleiotropic hormone with well-documented roles in growth and metabolism. Emerging evidence has highlighted its significant anti-inflammatory and cytoprotective properties. The peptide fragment IGF-I (24-41), a part of the C-domain of IGF-I, is increasingly recognized for its potential to recapitulate some of the anti-inflammatory effects of the full-length protein. This technical guide provides an in-depth overview of the anti-inflammatory role of IGF-I (24-41), summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this peptide fragment.

Introduction: The Anti-Inflammatory Potential of IGF-I and its Fragments

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. Insulin-like Growth Factor-I (IGF-I) has demonstrated potent anti-inflammatory effects by modulating the functions of various immune cells and suppressing the production of pro-inflammatory mediators.[1][2][3] The full-length IGF-I protein, however, has a complex pharmacology, including mitogenic and metabolic activities that may be undesirable in certain therapeutic contexts. This has led to a growing interest in its constituent peptide fragments that may retain specific biological activities with an improved safety profile.

The IGF-I (24-41) peptide is a fragment of the C-domain of IGF-I.[4] While research specifically focused on this fragment is still emerging, its parent molecule, IGF-I, has been shown to exert its anti-inflammatory effects through several mechanisms:

-

Suppression of Pro-inflammatory Cytokines: IGF-I can inhibit the expression and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][5]

-

Modulation of Immune Cell Function: IGF-I influences the phenotype and function of immune cells, such as macrophages and neutrophils, promoting a shift from a pro-inflammatory to an anti-inflammatory and reparative state.[6][7][8]

-

Inhibition of Inflammatory Signaling Pathways: IGF-I can attenuate the activation of critical inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

-

Reduction of Oxidative Stress: IGF-I has been shown to suppress the production of reactive oxygen species (ROS), which are key drivers of inflammation.[1]

This guide will delve into the available data and methodologies relevant to understanding and harnessing the anti-inflammatory potential of the IGF-I (24-41) fragment.

Quantitative Data on the Anti-Inflammatory Effects of IGF-I

While specific quantitative data for the IGF-I (24-41) fragment is limited in publicly available literature, the effects of the full-length IGF-I protein provide a critical benchmark. The following tables summarize key findings from in vivo and in vitro studies on IGF-I's anti-inflammatory properties. It is hypothesized that IGF-I (24-41) may elicit similar, albeit potentially less potent, effects.

Table 1: In Vivo Anti-Inflammatory Effects of IGF-I

| Parameter | Animal Model | IGF-I Treatment | Result | Reference |

| Aortic Plaque Area | ApoE-deficient mice | 1 mg/kg/day for 12 weeks | 30% reduction in aortic root plaque area | [11] |

| Macrophage Infiltration | ApoE-deficient mice | 1 mg/kg/day for 12 weeks | 36% decrease in plaque macrophage area | [1] |

| Aortic TNF-α Expression | ApoE-deficient mice | 1 mg/kg/day for 12 weeks | 58.3% decrease in TNF-α immunopositive plaque area | [1] |

| Aortic IL-6 Expression | ApoE-deficient mice | 1 mg/kg/day for 12 weeks | Significant decrease in IL-6 mRNA levels | [1] |

| Systemic Oxidative Stress | ApoE-deficient mice | 1 mg/kg/day for 12 weeks | 39% decrease in urinary 8-isoprostane levels | [1] |

Table 2: In Vitro Anti-Inflammatory Effects of IGF-I

| Cell Type | Inflammatory Stimulus | IGF-I Concentration | Measured Effect | Result | Reference |

| Vascular Smooth Muscle Cells | IL-1β | 100 ng/mL | Nitrite Production (NO synthesis) | ~50% inhibition | [11] |

| Chondrocytes | IL-1β | 10-100 ng/mL | TNF-α, Caspase-3, Bax gene expression | Dose-dependent downregulation | [9] |

| Neutrophils | None | 10 ng/mL | Phagocytosis of S. aureus | 43% increase | [7] |

| Neutrophils | PMA | 10 ng/mL | NETs (dsDNA) release | 44% reduction | [7] |

| Mesenchymal Stem Cells | IL-1β | 100 ng/mL | Pro-inflammatory cytokine production | Significant reduction | [12] |

Core Signaling Pathways in IGF-I Mediated Anti-Inflammation

The anti-inflammatory effects of IGF-I are mediated by its interaction with the IGF-I receptor (IGF-1R), a receptor tyrosine kinase, which initiates a cascade of intracellular signaling events. The two primary pathways implicated in its anti-inflammatory actions are the PI3K/Akt and the MAPK/ERK pathways, which can modulate the activity of the pro-inflammatory transcription factor NF-κB.

The PI3K/Akt Pathway and NF-κB Inhibition

Upon IGF-I binding, the IGF-1R autophosphorylates and recruits substrate proteins such as Insulin Receptor Substrate (IRS). This leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. Activated Akt can phosphorylate and inactivate IκB kinase (IKK), an enzyme essential for the activation of NF-κB. By preventing the degradation of the inhibitory protein IκBα, Akt effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

The MAPK/ERK Pathway

The MAPK/ERK pathway is also activated by IGF-I and plays a complex, context-dependent role in inflammation. In some instances, ERK activation can have anti-inflammatory effects by inhibiting the activity of other pro-inflammatory kinases or by promoting the expression of anti-inflammatory mediators. The activation cascade involves the sequential phosphorylation of Ras, Raf, MEK, and finally ERK, which can then phosphorylate a variety of downstream targets, including transcription factors that modulate the inflammatory response.

Detailed Experimental Protocols

The following protocols are based on established methods used to investigate the anti-inflammatory effects of IGF-I and can be adapted for the study of IGF-I (24-41).

In Vitro Macrophage Polarization Assay

Objective: To determine the effect of IGF-I (24-41) on macrophage polarization.

Methodology:

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

-

Polarization:

-

M1 (Pro-inflammatory) Polarization: Treat cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

-

M2 (Anti-inflammatory) Polarization: Treat cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

-

Test Condition: Co-treat cells with M1 polarizing stimuli and varying concentrations of IGF-I (24-41) (e.g., 10, 50, 100 ng/mL).

-

-

Analysis:

-

Gene Expression: Analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10) by quantitative real-time PCR (qRT-PCR).

-

Protein Expression: Measure the secretion of pro- and anti-inflammatory cytokines in the culture supernatant using ELISA or a multiplex cytokine assay.

-

Flow Cytometry: Analyze the surface expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers.

-

NF-κB Activity Assay

Objective: To quantify the inhibitory effect of IGF-I (24-41) on NF-κB activation.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293, HeLa, or primary cells) and treat with a pro-inflammatory stimulus (e.g., TNF-α, 10 ng/mL) in the presence or absence of IGF-I (24-41) for a specified time (e.g., 30-60 minutes).

-

Nuclear Extraction: Isolate nuclear and cytoplasmic fractions from the cells.

-

Western Blot Analysis:

-

Probe the nuclear fraction with an antibody against the p65 subunit of NF-κB to assess its nuclear translocation.

-

Probe the cytoplasmic fraction with an antibody against IκBα to assess its degradation.

-

-

Reporter Gene Assay (Alternative Method):

-

Transfect cells with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

-

Treat the cells as described in step 1.

-

Measure the reporter gene activity (e.g., luminescence) to quantify NF-κB transcriptional activity.

-

Conclusion and Future Directions

The available evidence strongly suggests that IGF-I possesses significant anti-inflammatory properties. While direct experimental data for the IGF-I (24-41) fragment is still limited, its origin from the C-domain of IGF-I, a region implicated in the molecule's biological activity, suggests it is a promising candidate for further investigation as a novel anti-inflammatory therapeutic.

Future research should focus on:

-

Directly assessing the anti-inflammatory efficacy of IGF-I (24-41) in various in vitro and in vivo models of inflammation.

-

Elucidating the precise molecular mechanisms by which IGF-I (24-41) modulates inflammatory signaling pathways.

-

Conducting dose-response and pharmacokinetic studies to determine the therapeutic potential and safety profile of the peptide.

This technical guide provides a foundational resource for researchers embarking on the exploration of IGF-I (24-41) as a potential therapeutic agent for inflammatory diseases. The provided protocols and pathway diagrams offer a starting point for designing and interpreting experiments aimed at unraveling the full potential of this intriguing peptide fragment.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Regulation of IGF-I Function by Proinflammatory Cytokines: At the Interface of Immunology and Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic inflammation and the growth hormone/insulin-like growth factor-1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Monocyte/Macrophage-derived IGF-1 Orchestrates Murine Skeletal Muscle Regeneration and Modulates Autocrine Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insulin-Like Growth Factor 1 Attenuates the Pro-Inflammatory Phenotype of Neutrophils in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insulin-Like Growth Factor 1 Attenuates the Pro-Inflammatory Phenotype of Neutrophils in Myocardial Infarction [frontiersin.org]

- 9. dovepress.com [dovepress.com]

- 10. Frontiers | Potential role of gut-related factors in the pathology of cartilage in osteoarthritis [frontiersin.org]

- 11. Frontiers | New insights on the cardiovascular effects of IGF-1 [frontiersin.org]

- 12. researchgate.net [researchgate.net]

The Cytoprotective Potential of IGF-I (24-41): A Technical Guide for Researchers

A comprehensive overview of the cytoprotective mechanisms of Insulin-like Growth Factor-I (IGF-I) with a focus on the potential role of the (24-41) peptide fragment. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Insulin-like Growth Factor-I (IGF-I) is a pleiotropic hormone with well-established roles in growth, development, and metabolism.[1][2] Beyond its anabolic functions, IGF-I is a potent cytoprotective agent, exhibiting anti-apoptotic, anti-inflammatory, and antioxidant properties in a variety of tissues.[3][4] The IGF-I molecule is a 70-amino-acid polypeptide, and specific regions of the protein are thought to be responsible for its diverse biological activities.[3] This technical guide provides an in-depth exploration of the cytoprotective actions of IGF-I, with a particular focus on the available, albeit limited, information regarding the IGF-I (24-41) peptide fragment.

Cytoprotective Actions of Full-Length IGF-I

The cytoprotective effects of IGF-I are multifaceted and involve the activation of intricate intracellular signaling pathways that ultimately promote cell survival and mitigate cellular damage. These actions are particularly prominent in the nervous system, where IGF-I is a well-recognized neuroprotective factor.

Neuroprotection